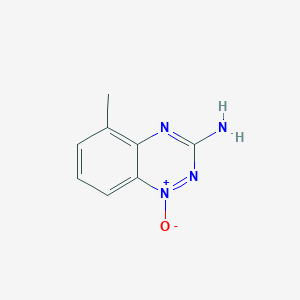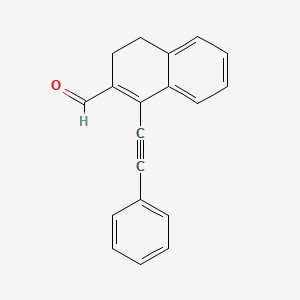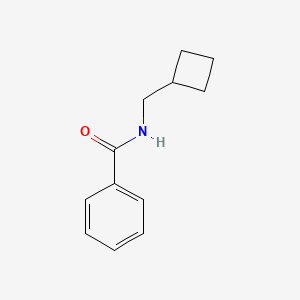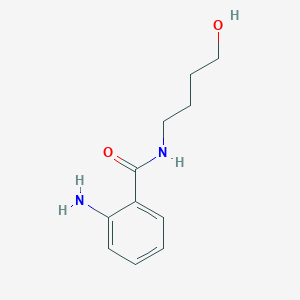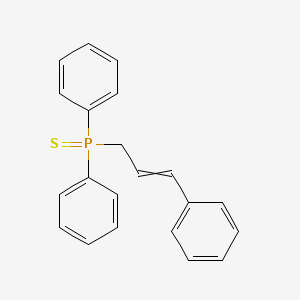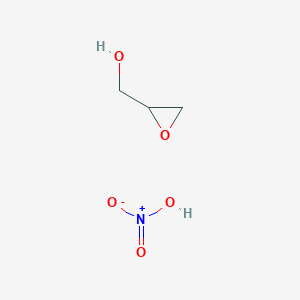
Nitric acid--(oxiran-2-yl)methanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–(oxiran-2-yl)methanol (1/1) is a compound that combines nitric acid and oxiran-2-ylmethanol in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–(oxiran-2-yl)methanol typically involves the reaction of oxiran-2-ylmethanol with nitric acid under controlled conditions.
Industrial Production Methods: Industrial production of nitric acid–(oxiran-2-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as mixing, reaction under controlled temperature and pressure, and purification through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Nitric acid–(oxiran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: The epoxide ring in oxiran-2-ylmethanol can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Water, alcohols, amines.
Major Products: The major products formed from these reactions include various alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Nitric acid–(oxiran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of nitric acid–(oxiran-2-yl)methanol involves its interaction with various molecular targets and pathways. The epoxide ring in oxiran-2-ylmethanol can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in changes to the structure and function of proteins, nucleic acids, and other cellular components .
Vergleich Mit ähnlichen Verbindungen
Glycidol (Oxiran-2-ylmethanol): A simple epoxide with similar reactivity.
Epichlorohydrin: Another epoxide with a chlorine substituent, used in the production of epoxy resins.
Furfuryl Alcohol: An alcohol with a furan ring, used in the production of resins and polymers
Uniqueness: Nitric acid–(oxiran-2-yl)methanol is unique due to its combination of nitric acid and oxiran-2-ylmethanol, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where both acidic and epoxide functionalities are required .
Eigenschaften
CAS-Nummer |
143572-64-9 |
|---|---|
Molekularformel |
C3H7NO5 |
Molekulargewicht |
137.09 g/mol |
IUPAC-Name |
nitric acid;oxiran-2-ylmethanol |
InChI |
InChI=1S/C3H6O2.HNO3/c4-1-3-2-5-3;2-1(3)4/h3-4H,1-2H2;(H,2,3,4) |
InChI-Schlüssel |
GMYXOJGFACCWBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CO.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


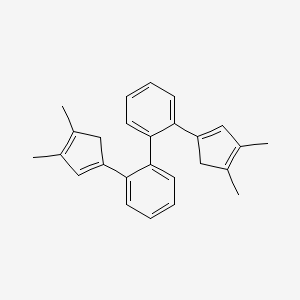
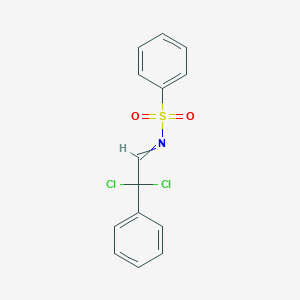
![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)
![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)
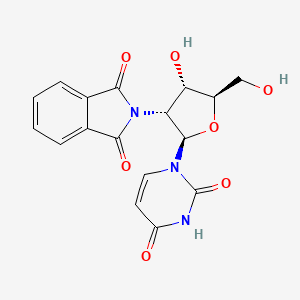
![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)
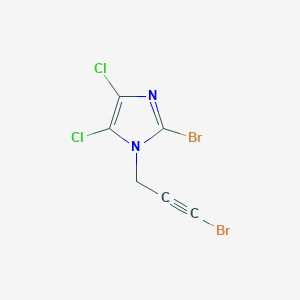
![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)
